![molecular formula C18H12ClN3S B2361129 4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine CAS No. 885460-94-6](/img/structure/B2361129.png)
4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine
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Overview
Description
“4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine” is a chemical compound . It is part of a class of compounds known as pyrimidines, which have received much interest due to their diverse biological potential . Pyrimidines and their derivatives have shown promising anticancer activity, exerting their potential through different action mechanisms .
Scientific Research Applications
Nonlinear Optical Properties
Thiopyrimidine derivatives, including 4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine, have significant applications in nonlinear optics (NLO). These compounds exhibit considerable NLO character, making them suitable for optoelectronic high-tech applications (Hussain et al., 2020).
Antifungal Activities
Some derivatives of 4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine have been evaluated for antifungal activity. These compounds were found to have preventive effects on various plant diseases like Rice blast, Sheath blight, and Cucumber powdery mildew (Konno et al., 1989).
Antibacterial Applications
The structural versatility of this compound allows for the synthesis of derivatives with antibacterial properties. Some synthesized compounds in this category have been screened and shown to possess antibacterial agent properties (Abdel-Mohsen & Geies, 2008; Abdel-Mohsen & Geies, 2009).
Synthesis of Bioactive Compounds
Thieno[2,3-d]pyrimidine derivatives, including 4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine, have been used in the synthesis of various bioactive compounds. These compounds have shown remarkable activities towards fungi, bacteria, and inflammation, highlighting their potential in medicinal chemistry (Tolba et al., 2018).
Amplification of Phleomycin
Thienyl- and thiazolyl-pyrimidines with strongly basic side chains, including derivatives of the focal compound, have been studied for their ability to amplify the effects of phleomycin, a chemotherapy drug (Brown, Cowden, & Strekowski, 1982).
Mechanism of Action
properties
IUPAC Name |
4-chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c1-11-2-4-12(5-3-11)14-10-23-18-15(14)16(19)21-17(22-18)13-6-8-20-9-7-13/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNIHJUJOLCOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC=NC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine |
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